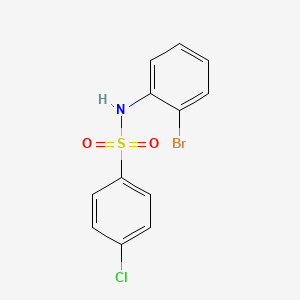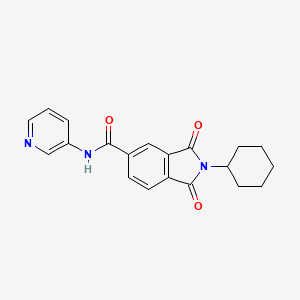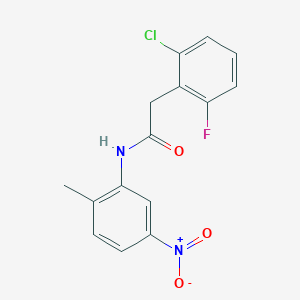
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in various metabolic disorders.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects:
AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects. In skeletal muscle cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation. In liver cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced hepatic steatosis. In adipocytes, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and promotes lipolysis, leading to reduced adiposity. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide induces autophagy and inhibits cell proliferation, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for AMPK activation, making it a useful tool for studying the role of AMPK in cellular metabolism. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in cell-based assays. It can also have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. One direction is to study its effects on other metabolic pathways beyond energy metabolism, such as inflammation and oxidative stress. Another direction is to develop more potent and selective AMPK activators based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide in humans for the treatment of metabolic disorders.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can be synthesized through a multistep process starting from 4-chloro-3,5-dimethylphenol. The synthesis involves the reaction of 4-chloro-3,5-dimethylphenol with 2-cyanophenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. This intermediate is then purified and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders such as diabetes, obesity, and cancer. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has also been shown to inhibit lipogenesis and promote fatty acid oxidation in liver cells, leading to a reduction in hepatic steatosis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to induce autophagy and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-14(8-12(2)17(11)18)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKVILRBHGZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)





![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)

